molecular formula C22H21N3O3S2 B2439117 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 850911-47-6

4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2439117
CAS No.: 850911-47-6
M. Wt: 439.55
InChI Key: SDYXLKUUSSTWLB-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications.

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the dimethylsulfamoyl and benzamide groups. Common reagents used in these reactions include sulfur, amines, and various organic solvents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide include other benzothiazole derivatives such as:

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-4-25-19-14-11-15-7-5-6-8-18(15)20(19)29-22(25)23-21(26)16-9-12-17(13-10-16)30(27,28)24(2)3/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYXLKUUSSTWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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